5-Methoxy-2-(piperidin-4-yl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Drug Discovery and Design
Pyridine and piperidine rings are among the most prevalent heterocyclic scaffolds found in pharmaceuticals. Their widespread use is attributed to their unique physicochemical properties, which allow them to interact favorably with biological targets and enhance the pharmacokinetic profiles of drug candidates.
The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a versatile scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological receptors. The aromatic nature of the pyridine ring also allows for various substitution patterns, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. A review of drugs approved by the US Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 new drugs contained a pyridine ring, highlighting its continued importance in drug development. acs.orggoogle.com These drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. acs.orggoogle.com
Similarly, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a crucial component in a vast number of approved drugs. Its flexible, three-dimensional structure allows it to effectively occupy binding pockets in proteins and enzymes. The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH, which can be critical for receptor binding and improving water solubility. The introduction of chiral centers within the piperidine scaffold can also significantly influence a molecule's biological activity and selectivity.
The combination of both a pyridine and a piperidine moiety within a single molecule, as seen in 5-Methoxy-2-(piperidin-4-yl)pyridine, offers a powerful strategy in drug design. This hybrid structure leverages the desirable properties of both rings, providing a versatile platform for the development of novel therapeutics.
Overview of the Chemical Compound: this compound within Medicinal Chemistry Context
This compound is a heterocyclic compound that incorporates both a methoxy-substituted pyridine ring and a piperidine ring. This unique structural arrangement makes it a valuable intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxy (B1213986) group on the pyridine ring can influence the molecule's electronic properties and metabolic stability, while the piperidine moiety provides a key interaction point and a handle for further chemical modification.
While extensive research focusing solely on this compound is not abundant in publicly available literature, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Its analogues have been explored for a variety of biological activities, suggesting that this core structure holds significant potential for drug discovery.
Scope and Research Significance of this compound
The research significance of this compound lies primarily in its role as a versatile scaffold for the synthesis of novel bioactive compounds. By modifying the piperidine nitrogen or other positions on the pyridine and piperidine rings, chemists can generate libraries of derivatives to screen for a wide range of pharmacological activities.
The investigation of analogues of this compound has provided valuable insights into structure-activity relationships (SAR). For instance, studies on related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have identified potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov In these studies, the piperidin-4-yl group was found to be crucial for activity, and modifications to the pyridine ring significantly impacted potency. nih.gov
Furthermore, the methoxy-pyridine core is a key feature in compounds designed as tubulin polymerization inhibitors, which are another important class of anticancer agents. The strategic placement of the methoxy group and other substituents on the pyridine ring has been shown to be critical for potent cytotoxic activity.
The following sections will delve deeper into the known and inferred properties of this compound, its synthesis, and its application as a precursor in the development of medicinally relevant compounds, drawing upon the wealth of research conducted on its close structural analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-piperidin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-2-3-11(13-8-10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQLXRHBFHHRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281959 | |
| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256789-40-8 | |
| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101281959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methoxy 2 Piperidin 4 Yl Pyridine
Established Synthetic Pathways for 5-Methoxy-2-(piperidin-4-yl)pyridine
The construction of the this compound core involves the strategic coupling of a substituted pyridine (B92270) ring with a piperidine (B6355638) moiety. A common approach utilizes a nucleophilic substitution reaction where a suitably activated pyridine derivative reacts with a protected piperidine precursor.
Preparation of Precursor and Intermediate Compounds
A plausible synthetic route commences with commercially available starting materials. Key precursors include a protected form of 4-hydroxypiperidine, such as tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), and an activated 5-methoxypyridine derivative, such as 2-chloro-5-methoxypyridine.
The synthesis of the protected piperidine intermediate, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, has been reported. This involves the acylation of piperidin-4-ylmethanol followed by sulfonation. atlantis-press.com Another key intermediate, tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate, is synthesized from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. nih.gov
A general method for preparing 4-arylpiperidines involves the reaction of 1-benzyl-4-piperidone, which can be transformed into a variety of 4-arylpiperidine derivatives through methods like the Shapiro reaction followed by cross-coupling. researchgate.net
Reaction Conditions for Final Product Formation (e.g., Alkylation, Acylation)
The final coupling to form the core structure of this compound can be achieved through a nucleophilic aromatic substitution reaction. The nitrogen of the piperidine ring acts as a nucleophile, displacing a leaving group (e.g., a halogen) from the 2-position of the 5-methoxypyridine ring. The piperidine nitrogen is often protected with a group like Boc (tert-butoxycarbonyl), which can be subsequently removed under acidic conditions.
Following the formation of the core scaffold, the secondary amine of the piperidine ring is available for further functionalization through alkylation or acylation.
Alkylation: N-alkylation of piperidines can be achieved by reacting the secondary amine with various alkylating agents such as alkyl halides, alkenyl halides, or alkynyl halides. google.comresearchgate.net The reaction is typically carried out in an organic solvent in the presence of a base to act as an acid scavenger. google.com Common bases include potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF). researchgate.net
Acylation: N-acylation is a common transformation where the piperidine nitrogen is reacted with an acylating agent, such as an acid chloride, in the presence of a non-nucleophilic base like triethylamine or pyridine. derpharmachemica.comrsc.org This reaction leads to the formation of an amide bond.
Table 1: Representative Reaction Conditions for N-Alkylation and N-Acylation of Piperidines
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-5-methoxy-2-(piperidin-4-yl)pyridine |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, Toluene) | N-Acyl-5-methoxy-2-(piperidin-4-yl)pyridine |
Purification Techniques for Synthesized this compound
After synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for compounds of this nature include:
Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution to remove inorganic salts and water-soluble impurities.
Column Chromatography: This is a widely used method for separating compounds based on their polarity. Silica gel is a common stationary phase, and a mixture of solvents with varying polarities (e.g., hexane and ethyl acetate) is used as the mobile phase. nih.govresearchgate.net
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective method for obtaining a highly pure compound.
Distillation: For liquid products, distillation under reduced pressure can be used for purification. google.com
Derivatization Strategies and Functionalization of the Core Scaffold
The this compound scaffold presents opportunities for further chemical modification to explore structure-activity relationships in drug discovery programs.
Oxidation Reactions and Derivative Formation
The piperidine ring is susceptible to oxidation, which can lead to the formation of various derivatives. Oxidation can occur at the nitrogen atom or at the carbon atoms of the ring. For instance, oxidation of 1-(arylazo)piperidines with potassium permanganate has been shown to yield oxidized products at the α-position of the piperidine ring. nih.gov The use of hypervalent iodine reagents can also lead to the oxidation of N-protected piperidines.
Nucleophilic Substitution Reactions on the Piperidine Ring
The piperidine ring itself is generally not susceptible to direct nucleophilic substitution. However, functionalization at the nitrogen atom, as described in the alkylation and acylation sections, represents a form of nucleophilic substitution where the piperidine nitrogen acts as the nucleophile.
Further nucleophilic substitution reactions can be introduced by first functionalizing the piperidine ring. For example, if a hydroxyl group is present on the piperidine ring, it can be converted into a good leaving group (e.g., a tosylate), which can then be displaced by a variety of nucleophiles.
Condensation Reactions Involving the Methoxy (B1213986) Group
While classical condensation reactions directly involving the methyl group of the methoxy ether are not the primary mode of reactivity for this compound, the methoxy group is a key functional handle that dictates the molecule's participation in a variety of crucial chemical transformations. Its electronic influence on the pyridine ring and its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions are central to the compound's synthetic utility.
A new protocol for the nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), providing a direct route to aminopyridines. ntu.edu.sg For instance, 3-methoxypyridine readily undergoes substitution with piperidine under these conditions. nih.gov Furthermore, the methoxy group can be chemoselectively cleaved. Treatment of methoxypyridine derivatives with L-selectride results in efficient demethylation to the corresponding hydroxypyridine (pyridone), a reaction that notably does not affect anisole (methoxybenzene), demonstrating high selectivity for the heterocyclic system. thieme-connect.com This transformation is valuable as the methoxypyridine moiety is often used as a "masked pyridone" in complex alkaloid syntheses. nih.gov
| Transformation Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Demethylation | L-selectride | 5-Hydroxy-2-(piperidin-4-yl)pyridine (Pyridone) | Unmasks a pyridone functionality, often used for altering biological activity or as a synthetic intermediate. thieme-connect.comnih.gov |
| Nucleophilic Amination | NaH / LiI, Amine (e.g., R₂NH) | 5-Amino-2-(piperidin-4-yl)pyridine | Directly installs amine functionality, a common pharmacophore, onto the pyridine ring. ntu.edu.sg |
Strategic Modifications for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. For a scaffold like this compound, systematic modifications are undertaken to probe the interactions with a biological target and improve potency, selectivity, and pharmacokinetic profiles. Key strategic modifications focus on the three main components of the molecule: the methoxy group, the pyridine ring, and the piperidine moiety.
Modification of the Methoxy Group: The methoxy group is a critical site for modification. SAR studies on related bioactive molecules show that altering this group can have profound effects on activity. For example, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group led to a 20-fold drop in agonist potency at the 5-HT2A receptor, while deleting the 2-methoxy group caused a more than 500-fold drop, highlighting the positional importance of this feature. acs.org Similarly, in other series, shifting the methoxy group's position or exchanging it for a larger ethoxy group has been shown to modulate biological efficacy. acs.org
Substitution on the Pyridine and Piperidine Rings: The pyridine ring serves as a scaffold that can be further functionalized to explore additional binding pockets of a target protein. Introducing small alkyl or halogen substituents can alter the electronic properties and steric profile of the molecule. The piperidine ring, particularly its nitrogen atom, is a common point for modification. N-alkylation or N-acylation can introduce new functional groups that may form additional interactions (e.g., hydrogen bonds, ionic bonds) with the target, potentially enhancing binding affinity. In studies of related 2-substituted-pyridin-4-yl compounds, modifications to the piperidine (or a related cyclic amine) and its substituents have been crucial for optimizing inhibitory activity and selectivity. nih.govresearchgate.net
| Molecular Region | Modification Strategy | Observed Impact in Analogous Series | Reference Example |
|---|---|---|---|
| Methoxy Group | Deletion or Positional Isomerism | Significant loss of potency, indicating its importance for receptor interaction. | Deletion of methoxy groups in dimethoxyphenylpiperidines drastically reduced 5-HT2AR agonism. acs.org |
| Methoxy Group | Conversion to Ethoxy or other Alkoxy | Modulates potency and selectivity against different biological targets. | Exchange of methoxy with ethoxy functionality altered activity against butyrylcholinesterase. acs.org |
| Pyridine Ring | Addition of substituents (e.g., halogens, alkyls) | Alters electronic distribution and can introduce new binding interactions. | Substitution on the pyridine core is a key strategy in optimizing MSK1 inhibitors. mdpi.com |
| Piperidine Nitrogen | N-Alkylation or N-Acylation | Can improve potency by accessing additional binding sites or altering physicochemical properties. | N-benzyl piperidine motifs are critical for high affinity in certain sigma receptor ligands. nih.gov |
Advanced Synthetic Approaches for Piperidine and Pyridine Derivatives
The construction of the core piperidine and pyridine rings is a foundational aspect of synthetic chemistry, with numerous advanced methods developed to afford substituted derivatives with high efficiency and stereochemical control.
Alkene Cyclization for Substituted Piperidines
The formation of the piperidine ring via the cyclization of acyclic precursors containing an alkene is a powerful strategy. These methods often leverage transition-metal catalysis to achieve high levels of regio- and stereoselectivity.
One notable method is the Wacker-type aerobic oxidative cyclization. Using a palladium catalyst such as Pd(DMSO)₂(TFA)₂, nitrogen nucleophiles can attack a pendant alkene in an intramolecular fashion to construct the six-membered piperidine ring under aerobic conditions. Furthermore, Pd-catalyzed enantioselective aminochlorination of alkenes facilitates a 6-endo cyclization, providing access to structurally diverse 3-chloropiperidines with excellent enantioselectivity. Radical cyclizations also offer a mild and effective route. The combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to yield various substituted piperidines.
Intramolecular Cyclization Methods
Intramolecular cyclization encompasses a broad range of reactions that form the piperidine ring by connecting two ends of a linear precursor. nih.gov These methods are highly versatile and can be categorized by the type of bond being formed and the mechanism of ring closure. nih.gov
Common approaches include:
Metal-Catalyzed Cyclization: Transition metals like palladium, gold, and nickel are widely used to catalyze the formation of C-C or C-N bonds to close the ring. nih.gov
Electrophilic Cyclization: An electrophilic atom (e.g., iodine, bromine) can trigger the cyclization of an unsaturated amine, leading to a functionalized piperidine ring.
Radical-Mediated Cyclization: Radical initiators can trigger a cascade of reactions, including the cyclization of 1,6-enynes, to form complex polysubstituted piperidines. nih.gov
Reductive Amination: The intramolecular reaction between an amine and a ketone or aldehyde within the same molecule is a classic and robust method for piperidine synthesis. Recently, the reductive cyclization of dioximes has emerged as an expedient route to piperidines.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of a substituted pyridine ring is one of the most direct and atom-economical methods for synthesizing the corresponding piperidine derivative. This transformation involves the addition of hydrogen across the aromatic ring, typically requiring a metal catalyst and a hydrogen source.
A variety of heterogeneous catalysts are effective, including Platinum(IV) oxide (PtO₂), Raney Nickel, and Palladium on carbon (Pd/C). These reactions often require high pressures of hydrogen gas (H₂) and elevated temperatures. Homogeneous catalysts, particularly those based on rhodium and iridium, have been developed to perform hydrogenation under milder conditions. For example, rhodium complexes can catalyze the transfer hydrogenation of pyridinium (B92312) salts using a mixture of formic acid and triethylamine as the hydrogen source, avoiding the need for high-pressure H₂ gas. acs.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has also been demonstrated as an energy-efficient method to convert pyridine to piperidine at ambient temperature and pressure. cymitquimica.com
| Hydrogenation Method | Catalyst System | Hydrogen Source | Typical Conditions |
|---|---|---|---|
| Heterogeneous Catalytic Hydrogenation | PtO₂, Raney Ni, Pd/C, Rh/C | H₂ Gas | High pressure, elevated temperature |
| Homogeneous Transfer Hydrogenation | [Cp*RhCl₂]₂ / Iodide | HCOOH / Et₃N | Mild temperature (e.g., 40°C), atmospheric pressure acs.org |
| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Water (protons/electrons) | Ambient temperature and pressure cymitquimica.com |
Molecular Interactions and Biological Target Engagement of 5 Methoxy 2 Piperidin 4 Yl Pyridine
Serotonin (B10506) Receptor Modulation
A thorough review of published scientific literature reveals a lack of specific data on the interaction of 5-Methoxy-2-(piperidin-4-yl)pyridine with serotonin receptor subtypes. The following sections outline the specific areas where information is not currently available.
5-HT1F Receptor Agonism and Related Biological Activity
Currently, there are no specific studies detailing the agonist activity of this compound at the 5-HT1F receptor. This receptor is a known target for antimigraine therapeutics, with selective agonists like lasmiditan (B1674530) demonstrating efficacy by acting on both peripheral and central trigeminal neurons without causing vasoconstriction. nih.gov However, the potential for this compound to act as a 5-HT1F agonist has not been reported.
Broader Serotonin Receptor (e.g., 5-HT4) Binding Affinity and Efficacy
The binding affinity and functional efficacy of this compound at other serotonin receptors, such as the 5-HT4 receptor, have not been characterized in the available literature. Research on related chemical structures, such as benzoates with substituted piperidine (B6355638) moieties, has identified potent 5-HT4 receptor agonists and antagonists, but this specific compound has not been evaluated. nih.gov
Assessment of Receptor-G Protein Coupling and Downstream Signaling
Consequent to the absence of binding and efficacy data, there is no information available on the assessment of G protein coupling and downstream signaling pathways following the potential interaction of this compound with any serotonin receptor subtype.
Dopamine (B1211576) Receptor Interactions
The this compound moiety has been incorporated into novel compounds designed as selective ligands for the dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor, is primarily expressed in the prefrontal cortex and is a therapeutic target for several neuropsychiatric conditions. chemrxiv.org Research in this area provides insight into the compound's engagement with the dopamine system.
D4 Receptor Ligand Binding and Functional Profiles (Partial Agonism, Antagonism)
In a study aimed at developing D4 receptor antagonists, the this compound scaffold was synthesized as part of a larger molecule, designated compound 6b . This was achieved by substituting the 3-methyl-2-pyridine group of a parent compound with a 5-methoxy-2-pyridine group. chemrxiv.org While specific binding data for compound 6b is not detailed in the provided literature, the study characterized several structurally related piperidine and pyridine (B92270) analogs, revealing profiles of partial agonism and antagonism at the D4 receptor.
For instance, a related compound, 10a , which features a 2-(piperidin-4-yl)pyridine (B1311841) moiety, demonstrated partial agonist activity in cAMP functional assays at the D4 receptor. In β-arrestin recruitment assays, however, compound 10a was inactive as an agonist but functioned as a full antagonist at the D4R. chemrxiv.org Another analog, 5f , which has a pyridine ring, showed low partial agonism at the D4R in cAMP functional assays. chemrxiv.org These findings suggest that ligands incorporating the 2-(piperidin-4-yl)pyridine structure can exhibit complex functional profiles at the D4 receptor, ranging from partial agonism to full antagonism depending on the specific assay and signaling pathway being measured.
Interactive Data Table: Functional Activity of Related Compounds at D4 Receptor
Selectivity Studies Against Other Dopamine Receptor Subtypes (e.g., D2R, D3R)
A primary goal in the development of D4R ligands is achieving high selectivity over the structurally similar D2 (D2R) and D3 (D3R) receptor subtypes to minimize off-target effects. nih.govmdpi.com The study that synthesized the this compound-containing compound 6b placed a strong emphasis on this selectivity. chemrxiv.org
While the specific selectivity ratio for 6b is not provided, data for related compounds highlight the potential for the broader chemical class. For example, replacing a pyrimidine (B1678525) ring with a pyridine ring in one analog (5f ) significantly improved D4R binding affinity (Ki = 2.21 nM) and greatly increased selectivity over D2R (1326-fold) and D3R (520-fold). chemrxiv.org Similarly, the 2-(piperidin-4-yl)pyridine derivative 10a maintained good D4R selectivity over D2R (150-fold) and D3R (257-fold). chemrxiv.org These results indicate that the inclusion of pyridine and piperidine moieties are key structural features for achieving high D4R selectivity. The synthesis of the 5-methoxy substituted derivative was part of a systematic exploration to optimize these properties further. chemrxiv.orgnih.gov
Interactive Data Table: Binding Affinity and Selectivity of Related Compounds
Other Potential Biological Targets
Kinase Inhibition
The piperidine moiety is a structural component found in various kinase inhibitors. osti.govmedchemexpress.com Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a common feature in many human cancers. osti.govmedchemexpress.com This has made pharmacological inhibition of CDKs a promising strategy for cancer treatment. osti.govmedchemexpress.com
One class of potent and ATP-competitive inhibitors that selectively target the CDK family is the 2,4-diamino-5-ketopyrimidines. osti.gov A key structural feature of these inhibitors is a substituted 4-piperidine moiety at the C2-amino position. osti.gov Optimization of this scaffold has led to the development of analogues with potent inhibitory activities against CDK1, CDK2, and CDK4. osti.gov For instance, compound 39 (R547) demonstrated excellent inhibitory activity against these kinases and showed potent in vitro cellular potency, inhibiting the growth of various human tumor cell lines. osti.gov
| Compound | Target Kinase | Inhibitory Activity (Ki) | Cell Line Growth Inhibition (IC50) |
|---|---|---|---|
| R547 (Compound 39) | CDK1 | 0.001 µM | 0.08 µM (HCT116) |
| R547 (Compound 39) | CDK2 | 0.003 µM | |
| R547 (Compound 39) | CDK4 | 0.001 µM |
Regulation of Metabolic Pathways
The inhibition of monoacylglycerol lipase (B570770) (MAGL) by piperidine-containing compounds has direct implications for the regulation of metabolic pathways, particularly those involving lipids. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). acs.orgdoi.org In addition to terminating 2-AG signaling, this hydrolysis releases arachidonic acid, a precursor for the synthesis of prostaglandins, which are involved in neuroinflammation. doi.org
Furthermore, MAGL activity is linked to cancer pathogenesis. The enzyme provides precursors for tumor-promoting bioactive lipids. doi.org By hydrolyzing monoacylglycerols, MAGL furnishes free fatty acids that can be utilized by cancer cells for growth and to generate protumorigenic signals that enhance cancer invasiveness and migration. acs.orgnih.gov Therefore, inhibition of MAGL by compounds containing a piperidine scaffold can modulate these oncogenic signaling networks. nih.gov
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. acs.orgdoi.org Inhibition of MAGL has shown beneficial effects in models of neurodegenerative diseases, inflammation, and cancer. acs.org The piperidine scaffold has been utilized in the design of potent and selective MAGL inhibitors. nih.gov
A class of benzylpiperidine-based MAGL inhibitors has been synthesized, leading to the identification of compounds with potent, reversible, and selective inhibition of MAGL. acs.org For example, the piperidine carbamate (B1207046) JZL184 is a potent and selective MAGL inhibitor that increases the levels of 2-AG. nih.gov Another ultrapotent and highly selective piperidine-based inhibitor is JJKK-048. doi.org In vivo studies showed that acute administration of JJKK-048 led to a massive increase in mouse brain 2-AG levels. doi.org Associated with its MAGL inhibition, a benzylpiperidine derivative showed antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures. acs.orgnih.gov
| Compound | Description | Observed Effect |
|---|---|---|
| Benzylpiperidine derivatives | A class of reversible MAGL inhibitors. | Showed antiproliferative activity and induced apoptosis in pancreatic cancer cultures. acs.orgnih.gov |
| JZL184 | A piperidine carbamate MAGL inhibitor. | Decreased leukocyte migration and vascular permeability in a murine model of acute lung injury. nih.gov |
| JJKK-048 | A piperidine triazole urea (B33335) MAGL inhibitor. | Caused a massive increase in mouse brain 2-AG levels and promoted analgesia in a writhing test. doi.org |
CFTR Potentiation
The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein that functions as a chloride channel. nih.gov Mutations in the CFTR gene can lead to cystic fibrosis, with the most common mutation being a deletion of phenylalanine at position 508 (ΔF508). nih.gov This mutation impairs the protein's trafficking to the plasma membrane and its channel activity. nih.gov Small molecules known as potentiators can restore the channel gating of CFTR mutants. nih.gov
Structure-activity relationship studies have been conducted on spiro[piperidine-4,1'-pyrido[3,4-b]indoles] to improve their potency as CFTR potentiators. nih.gov Targeted synthesis of these compounds, which are structurally related to this compound, has led to the identification of analogues with significantly improved potency for the activation of mutant CFTR. nih.gov For example, analog 2i, with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents, was found to have an EC₅₀ of approximately 600 nM for the activation of N1303K-CFTR, representing a significant improvement over the original compound identified in a small molecule screen. nih.gov
Anticancer Activity of Piperidine-Containing Compounds
The piperidine nucleus is a common scaffold in a wide range of biologically active compounds, including those with anticancer properties. nih.govnih.gov Piperidine and its derivatives have demonstrated therapeutic potential against various cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov The anticancer effects are often attributed to the regulation of crucial signaling pathways essential for cancer development, such as STAT-3, NF-κB, and PI3k/Akt. nih.gov
Derivatives of piperidine have been shown to inhibit cancer cell proliferation in a concentration-dependent manner. nih.gov For example, the piperidine derivative CLEFMA has been identified as an anticancer compound with antiproliferative effects. nih.gov In studies involving various human cancer cell lines, piperidine derivatives have shown considerable toxicity to cancer cells while being less toxic to normal cell lines. nih.gov The mode of interaction for some of these compounds with DNA is believed to be through intercalation. nih.gov A synthesized heterocyclic piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, exhibited a high level of cytotoxic effect on A549 lung cancer cells with an IC₅₀ of 32.43 µM. nwmedj.org
| Compound/Derivative Class | Cancer Cell Line | Observed Activity |
|---|---|---|
| Piperidine | Breast, prostate, colon, lung, ovarian | Acts as a potential clinical agent against these cancers. nih.gov |
| Compound 17a (a piperidine derivative) | PC3 (prostate cancer) | Inhibits PC3 proliferation in a concentration-dependent manner. nih.gov |
| CLEFMA | - | Recognized as an antiproliferative anticancer compound. nih.gov |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (lung cancer) | Showed high cytotoxic effect with an IC₅₀ of 32.43 µM. nwmedj.org |
Antimitotic Activity of Pyridine Derivatives
Pyridine derivatives represent a class of compounds that have been investigated for their antimitotic activity. nih.gov Antimitotic agents can interfere with the polymerization of tubulin into microtubules, a process essential for cell division, and thus have shown anticancer activity. acs.org
Mechanistic Studies of Target Interaction
Understanding the mechanism through which a compound like this compound interacts with its biological targets is fundamental to pharmacology. This is typically achieved through a combination of binding and functional assays.
Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor or biological target. In these assays, a radiolabeled version of a known ligand (a molecule that binds to the target) is used. The test compound, in this case, this compound, is introduced to see if it can displace the radiolabeled ligand from the target. The degree of displacement allows researchers to calculate the binding affinity of the test compound, often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of the compound that displaces 50% of the radiolabeled ligand).
While specific data for this compound is not available in the public domain, a hypothetical data table illustrating the results from such an assay is presented below. This table demonstrates how the binding affinity of the compound would be presented for a panel of different receptors.
Hypothetical Ligand Binding Assay Data for this compound
| Target Receptor | Radiolabeled Ligand | Kᵢ (nM) |
|---|---|---|
| Receptor A | [³H]-Ligand X | 150 |
| Receptor B | [¹²⁵I]-Ligand Y | 800 |
This table is for illustrative purposes only. The data is not based on published experimental results for this specific compound.
Following the determination of binding affinity, functional assays are conducted in cellular models to understand the physiological effect of the compound's interaction with its target. These assays measure the biological response initiated by the compound, such as the activation or inhibition of a signaling pathway. Common readouts include changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺). The potency of the compound in these assays is typically reported as an EC₅₀ value (the concentration that produces 50% of the maximal response) for agonists or an IC₅₀ value for antagonists.
As with binding assays, specific functional assay data for this compound are not readily found in published literature. The table below provides a hypothetical representation of how results from functional cellular assays might be displayed.
Hypothetical Functional Assay Data for this compound in a Cellular Model
| Target Receptor | Cell Line | Assay Type | Functional Response (EC₅₀/IC₅₀, nM) |
|---|---|---|---|
| Receptor A | HEK293 | cAMP Accumulation | 250 (IC₅₀) |
This table is for illustrative purposes only. The data is not based on published experimental results for this specific compound.
Structure Activity Relationship Sar Studies of 5 Methoxy 2 Piperidin 4 Yl Pyridine Derivatives
Influence of Substituents on Biological Activity and Selectivity
The biological profile of these derivatives is highly sensitive to the nature and position of substituents on the methoxy (B1213986), piperidine (B6355638), and pyridine (B92270) moieties.
The methoxy group at the 5-position of the pyridine ring is a crucial determinant of biological activity. Studies on analogous compounds have demonstrated that both the presence and the specific location of this group are vital for potency. For instance, in a related series of 2,5-dimethoxyphenylpiperidines, deletion of the 5-methoxy group resulted in a significant 20-fold decrease in agonist potency at the 5-HT2A receptor. nih.govacs.org The removal of a methoxy group at the 2-position led to an even more drastic 500-fold drop in potency, highlighting the sensitivity of the receptor to this substitution pattern. nih.govacs.org
Furthermore, extending the methoxy group to a larger ethoxy group is sometimes tolerated, though often with a reduction in potency. nih.gov In other contexts, such as pyridine-derived analogues of bedaquiline (B32110), the addition of a second methoxy group to the pyridine ring was found to generally improve anti-tubercular activity by two- to three-fold. nih.gov This suggests that the electronic and steric properties conferred by the methoxy group are finely tuned for optimal interaction with the target receptor.
Table 1: Influence of Methoxy Group Modification on Receptor Activity in Analogous Phenylpiperidines Data synthesized from studies on related compounds to illustrate the principle.
| Compound Modification | Effect on Potency | Reference Receptor |
|---|---|---|
| Deletion of 5-Methoxy group | 20-fold decrease | 5-HT2A |
| Deletion of 2-Methoxy group | >500-fold decrease | 5-HT2A |
| Extension to Ethoxy group | Somewhat tolerated | 5-HT2A |
| Addition of a second Methoxy group (pyridyl-6-position) | 2 to 3-fold increase | Anti-tubercular target |
The piperidine ring is not merely a linker but an essential pharmacophoric element. Its substitution pattern significantly modulates both potency and selectivity. SAR studies on related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitors of Lysine Specific Demethylase 1 (LSD1) underscore the importance of the piperidine connection point. A shift from a piperidin-4-yl to a piperidin-3-yl substituent was found to be highly unfavorable, resulting in a significant loss of activity. nih.gov
Substitutions on the piperidine nitrogen are a common strategy for modulating physicochemical properties and target engagement. nih.gov In a series of LSD1 inhibitors, various substituents were explored on a phenyl ring attached to the piperidine moiety. A 4-methyl group was found to be optimal, while larger alkyl groups like ethyl and isopropyl at the same position were less favorable, causing a 3- to 7-fold reduction in activity. nih.gov This indicates a well-defined pocket that accommodates the piperidine substituent.
Table 2: Effect of Piperidine Moiety and Substitution on Inhibitory Activity (LSD1 Inhibitors) Based on data from 3-(piperidin-4-ylmethoxy)pyridine derivatives.
| Compound Modification | Relative Potency (Ki) | Key Finding |
|---|---|---|
| Parent Compound (piperidin-4-yl) | Baseline | Reference structure |
| Isomer (piperidin-3-yl) | Significantly reduced | Piperidin-4-yl connection is favored |
| 4-methylphenyl substituent | ~2-fold increase vs. 4-trifluoromethylphenyl | Optimal small alkyl group |
| 4-ethylphenyl substituent | ~7-fold decrease vs. 4-methylphenyl | Larger alkyl groups are less favorable |
| 4-isopropylphenyl substituent | ~3-fold decrease vs. 4-methylphenyl | Steric hindrance may play a role |
The pyridine ring serves as a central scaffold, and its modification can drastically alter the compound's properties. Research on bedaquiline analogues demonstrated that replacing the larger quinoline (B57606) ring system with a smaller pyridine core could retain potent anti-tubercular activity while reducing lipophilicity. nih.gov This highlights the pyridine ring as a favorable heterocyclic motif. nih.gov
In studies of LSD1 inhibitors, replacing a phenyl ring at the 6-position of the pyridine core with a pyridinyl ring was found to be less favorable for activity. nih.gov Specifically, compounds with a pyridin-4-yl or pyridin-3-yl ring were slightly less active than the corresponding phenyl-substituted compound. nih.gov This suggests that the electronic nature and hydrogen bonding capacity of the pyridine ring itself, as well as its appended substituents, are critical for optimal biological function.
Conformational Analysis and its Implications for Receptor Binding
The three-dimensional conformation of 5-Methoxy-2-(piperidin-4-yl)pyridine derivatives is paramount for their interaction with biological targets. While SAR studies provide insights into the effects of substituents, conformational analysis helps explain why these effects occur. The relative orientation of the pyridine and piperidine rings, as well as the conformation of the piperidine ring itself (e.g., chair conformation), dictates the spatial arrangement of key pharmacophoric features.
Studies on conformationally constrained analogues of other piperidinyl-containing ligands have shown that restricting the rotation of aromatic rings can lead to a significant decrease in receptor affinity and potency. ebi.ac.uknih.gov This occurs if the constrained conformation does not match the optimal binding pose required by the receptor. ebi.ac.uknih.gov Such findings imply that for this compound derivatives, a degree of conformational flexibility is likely necessary to allow the molecule to adopt the ideal orientation upon approaching the receptor binding site. Computational analysis and NMR studies are key tools used to understand these conformational preferences and the energy barriers between different rotational states. ebi.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For series like the this compound derivatives, QSAR can be a powerful predictive tool in the drug design process. A QSAR study on related piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase employed molecular descriptors for electronic, steric, and hydrophobic properties to build predictive models. researchgate.net
Techniques such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) are used to develop these models. researchgate.net A well-validated QSAR model can provide crucial insights into the key structural features that govern inhibitory activity. researchgate.net For the this compound scaffold, a QSAR model could quantify the importance of the methoxy group's electronic contribution, the optimal size and hydrophobicity of piperidine substituents, and the electronic effects of modifications to the pyridine ring, thereby guiding the design of more potent analogues. nih.gov
Lead Compound Optimization Strategies Based on SAR
The SAR data gathered for this compound derivatives provides a clear roadmap for lead optimization. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. researchgate.net
Key optimization strategies based on the SAR insights include:
Scaffold Hopping and Ring Modification: Based on findings that the pyridine ring is a viable replacement for larger systems like quinoline, chemists can explore other bioisosteric replacements for the pyridine core to fine-tune properties. nih.gov
Structure-Based Design: When the 3D structure of the target is known, SAR data can be used in conjunction with computational docking to design modifications that enhance binding. For example, knowing that a small alkyl group is preferred at a certain position on the piperidine moiety allows for the focused design of analogs that fit precisely into the corresponding receptor sub-pocket. nih.gov
Systematic Substitution: The critical role of the 5-methoxy group suggests it should likely be retained in initial optimization efforts. Meanwhile, the piperidine nitrogen and other positions on the pyridine ring can be systematically explored with diverse substituents to build a comprehensive SAR map and identify vectors for improvement. nih.govscienceopen.com This was demonstrated in the development of novel 5-HT4 receptor agonists where the moiety attached to the piperidine nitrogen was systematically altered to improve prokinetic activity. nih.gov
By integrating these strategies, medicinal chemists can efficiently evolve a promising lead compound into a clinical candidate with an optimized therapeutic profile. researchgate.net
Computational Chemistry and Molecular Modeling of 5 Methoxy 2 Piperidin 4 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the optimized geometry and electronic properties of molecules due to its balance of accuracy and computational cost. nih.govrsc.org For 5-Methoxy-2-(piperidin-4-yl)pyridine, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the lowest energy conformation of the molecule. nih.govnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum total energy.
The output of such a calculation provides precise values for the geometric parameters of the molecule. For instance, the planarity of the pyridine (B92270) ring and the orientation of the piperidine (B6355638) and methoxy (B1213986) substituents would be determined. rsc.org Electronic properties such as the total energy, dipole moment, and the distribution of atomic charges can also be calculated, offering insights into the molecule's polarity and reactivity. nih.gov
Table 1: Example of Optimized Geometrical Parameters from a DFT Calculation
| Parameter | Value (Example) |
| Bond Length (C-O, methoxy) | 1.36 Å |
| Bond Length (C-N, pyridine-piperidine) | 1.47 Å |
| Bond Angle (C-O-C, methoxy) | 118.0° |
| Dihedral Angle (Pyridine-Piperidine) | 45.0° |
| Note: The values in this table are illustrative examples of what a DFT calculation would yield and are not based on a specific study of this compound. |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive. malayajournal.org
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. nih.govresearchgate.net This analysis reveals hyperconjugative interactions that contribute to the molecule's stability. nih.gov For this compound, NBO analysis could elucidate the interactions between the pyridine ring, the piperidine moiety, and the methoxy group.
Table 2: Example of FMO and NBO Data
| Parameter | Description | Example Value |
| FMO | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| NBO | ||
| Donor NBO | Example: Lone pair on Methoxy Oxygen | LP(1) O |
| Acceptor NBO | Example: Antibonding orbital in Pyridine Ring | π*(C-C) |
| Stabilization Energy E(2) | Energy of donor-acceptor interaction | 2.5 kcal/mol |
| Note: The values in this table are illustrative examples and not from a specific study on this compound. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potentials. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting them as potential sites for hydrogen bonding or electrophilic interaction. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug design to predict how a ligand (small molecule) interacts with a protein receptor.
In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function, which estimates the binding affinity. nih.gov
The results would predict the most likely binding mode of the compound, detailing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov For example, the nitrogen on the pyridine ring or the oxygen of the methoxy group might act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions. nih.govchemrevlett.com These predicted interactions are crucial for understanding the basis of the molecule's potential biological activity and for guiding the design of more potent analogs. chemrevlett.com
Ligand-Target Complex Stability and Energetics
The stability of a ligand-target complex is a critical factor in determining the potential efficacy of a drug candidate. Computational methods, particularly molecular dynamics (MD) simulations and binding free energy calculations, are powerful tools for assessing this stability at an atomic level. nih.govscfbio-iitd.res.innih.gov While specific molecular dynamics studies for this compound are not publicly available, the methodologies used for analogous compounds provide a clear framework for how its stability and binding energetics would be evaluated.
Molecular dynamics simulations offer a dynamic view of the interactions between a ligand and its protein target over time, moving beyond the static picture provided by molecular docking. nih.govmetrotechinstitute.org These simulations model the physical movements of atoms and molecules, allowing researchers to observe the conformational changes in both the ligand and the protein's binding pocket. nih.govnih.gov The stability of the complex during a simulation is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD). nih.gov A low and convergent RMSD value over the simulation time, typically nanoseconds, suggests that the ligand has found a stable binding mode within the receptor's active site. nih.gov
Binding free energy calculations provide a quantitative prediction of the binding affinity between a ligand and its target. pnas.orgsdiarticle5.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used to estimate these energies from MD simulation trajectories. sdiarticle5.comnih.gov These calculations decompose the binding free energy into various components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a detailed energetic profile of the binding event. pnas.orgnih.gov For example, studies on similar heterocyclic compounds have used these techniques to calculate binding energies, often reported in kcal/mol, which correlate with experimentally determined inhibition constants (Ki) or IC50 values. sdiarticle5.com The analysis of these energetic components can highlight which interactions, such as specific hydrogen bonds or hydrophobic contacts, are crucial for maintaining the stability of the ligand-protein complex. nih.govnih.gov
In Silico ADME Prediction (Excluding specific human data)
In silico tools are invaluable for the early-stage prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By calculating key molecular descriptors, researchers can forecast a molecule's likely pharmacokinetic behavior.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule occupied by polar atoms, primarily oxygen and nitrogen, along with their attached hydrogens. numberanalytics.comwikipedia.orgopeneducationalberta.ca This metric is a strong predictor of a drug's ability to permeate cell membranes. numberanalytics.comnumberanalytics.com Molecules with a high TPSA tend to be less permeable, which can result in poor oral bioavailability. numberanalytics.comwikipedia.org Generally, a TPSA value below 140 Ų is considered favorable for good oral bioavailability, while a value under 90 Ų is often required for a compound to cross the blood-brain barrier. wikipedia.org
Table 1: TPSA Prediction for this compound
| Descriptor | Predicted Value | Source |
|---|
The predicted TPSA for this compound is 34.2 Ų. This relatively low value suggests good potential for membrane permeability and oral absorption.
LogP and Lipophilicity Predictions
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property that influences a drug's absorption, distribution, and metabolism. vcclab.orgnih.gov It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. nih.govacdlabs.com A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic). acdlabs.com According to established guidelines for drug-likeness, such as Lipinski's Rule of 5, an orally administered drug candidate should ideally have a LogP value of less than 5. mdpi.com
Table 2: Lipophilicity Prediction for this compound
| Descriptor | Predicted Value | Source |
|---|
The computationally predicted XLogP3-AA value for this compound is 1.0. This value indicates a balanced character, suggesting the compound is moderately lipophilic and adheres to the criteria for good oral bioavailability.
Hydrogen Bond Acceptor/Donor Characteristics
The capacity of a molecule to form hydrogen bonds is critical for its interaction with biological targets and for its solubility. nih.govnumberanalytics.com Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons. numberanalytics.comresearchgate.net The number of hydrogen bond donors and acceptors is a key descriptor in drug design, as excessive hydrogen bonding potential can hinder a molecule's ability to cross lipid membranes. rsc.org
Table 3: Hydrogen Bonding Characteristics for this compound
| Descriptor | Predicted Count | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | PubChem |
This compound is predicted to have one hydrogen bond donor (the NH group of the piperidine ring) and three hydrogen bond acceptors (the nitrogen on the pyridine ring, the oxygen of the methoxy group, and the nitrogen on the piperidine ring). These counts fall within the typical ranges for orally bioavailable drugs.
Rotatable Bonds Analysis
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. numberanalytics.combiotechinformers.comnumberanalytics.com A rotatable bond is generally defined as any single, non-ring bond attached to a non-terminal heavy atom. numberanalytics.com While some flexibility is necessary for a ligand to adapt to the binding site of its target, excessive flexibility (a high number of rotatable bonds) can be detrimental. numberanalytics.comresearchgate.net High flexibility can lead to a significant entropic penalty upon binding, which reduces binding affinity, and may also result in poor oral bioavailability. numberanalytics.com A count of 10 or fewer rotatable bonds is generally considered favorable for drug candidates. phytojournal.com
Table 4: Rotatable Bonds in this compound
| Descriptor | Predicted Count | Source |
|---|
This compound has two rotatable bonds: one connecting the piperidine and pyridine rings, and another connecting the methoxy group to the pyridine ring. This low number suggests limited but sufficient flexibility, which is a desirable characteristic for a drug candidate, balancing the need for target adaptation with a lower entropic cost of binding. biotechinformers.comresearchgate.net
In Vitro Metabolism Studies of 5 Methoxy 2 Piperidin 4 Yl Pyridine and Analogues
Metabolic Stability in Liver Microsomal Assays (Rat and Human)
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. enamine.net Assays using these microsomes are a standard method to predict the hepatic clearance of a compound in vivo. The metabolic stability of a compound is typically expressed as the percentage of the parent compound remaining after a specific incubation period or as its in vitro half-life (t½).
Studies on compounds analogous to 5-Methoxy-2-(piperidin-4-yl)pyridine have demonstrated variability in metabolic stability between species, a common phenomenon in drug metabolism. For instance, a structurally related compound exhibited modest stability in rat and mouse microsomes, with only 16.7% and 27.5% of the compound remaining, respectively, after a 120-minute incubation. researchgate.net In stark contrast, the same compound showed very high stability in human liver microsomes, with 72.6% remaining after the same duration. researchgate.net This divergence underscores the importance of using human-derived in vitro systems for more accurate prediction of human pharmacokinetics.
The intrinsic clearance (Clint) is another key parameter derived from these assays, providing a measure of the metabolic capacity of the liver for a given compound. A higher Clint value generally corresponds to lower metabolic stability.
Table 1: Metabolic Stability of an Analogue of this compound in Liver Microsomes
| Species | Incubation Time (min) | % Compound Remaining |
|---|---|---|
| Rat | 120 | 16.7 |
| Mouse | 120 | 27.5 |
Data derived from a study on a structurally related compound. researchgate.net
Identification of Major Metabolic Pathways and Metabolites
The biotransformation of this compound and its analogues proceeds through several key phase I and phase II metabolic pathways. These reactions are primarily enzymatic and aim to increase the polarity of the compound, facilitating its excretion from the body.
N-dealkylation is a common metabolic pathway for compounds containing a piperidine (B6355638) ring, particularly when the piperidine nitrogen is substituted. This reaction involves the enzymatic removal of an alkyl group from the nitrogen atom. For many fentanyl analogues, which also contain a substituted piperidine moiety, N-dealkylation is a principal route of metabolism, often mediated by CYP3A4. d-nb.info This process typically results in the formation of a secondary amine metabolite, which may or may not be pharmacologically active. d-nb.info For this compound, this would involve the removal of the substituent attached to the piperidine nitrogen, if any, to form the corresponding secondary amine.
Hydroxylation, the introduction of a hydroxyl (-OH) group, is another major phase I metabolic reaction. This process can occur at various positions on the molecule, including aromatic rings and aliphatic side chains. In compounds similar to this compound, hydroxylation can occur on the pyridine (B92270) ring, the piperidine ring, or any alkyl substituents. d-nb.info The resulting hydroxylated metabolites are more polar than the parent compound and can be further metabolized or excreted.
Further oxidation of the initial metabolites can lead to the formation of more complex structures. For example, a hydroxylated metabolite can undergo subsequent oxidation to form a ketone or a carboxylic acid. d-nb.info Aromatic rings within the structure can also undergo oxidation to produce phenolic derivatives. d-nb.info These multiple oxidation steps contribute to the progressive detoxification and elimination of the compound.
Glucuronidation is a major phase II metabolic pathway where a glucuronic acid moiety is attached to the parent compound or its phase I metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the compound, facilitating its renal or biliary excretion. Functional groups such as hydroxyls, amines, and carboxylic acids are common sites for glucuronidation. Metabolites of this compound, particularly those formed through hydroxylation, would be susceptible to glucuronide conjugation.
N-acetylation is another phase II reaction that can occur if the compound has a primary or secondary amine group. This pathway involves the transfer of an acetyl group from acetyl-CoA to the nitrogen atom. While not as common as glucuronidation for this type of structure, it can be a relevant pathway for metabolites formed through N-dealkylation, which possess a secondary amine on the piperidine ring.
Table 2: Summary of Major Metabolic Pathways for this compound and Analogues
| Pathway | Reaction Type | Description |
|---|---|---|
| N-Dealkylation | Phase I | Removal of an alkyl group from the piperidine nitrogen. |
| Hydroxylation | Phase I | Addition of a hydroxyl (-OH) group to the molecule. |
| Multiple Oxidations | Phase I | Further oxidation of hydroxylated metabolites to ketones or carboxylic acids. |
| Glucuronidation | Phase II | Conjugation with glucuronic acid to increase water solubility. |
Role of Cytochrome P450 (CYP) Enzymes in Metabolism
The biotransformation of this compound and structurally related compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast majority of clinically used drugs. nih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes are essential for identifying the specific isoforms responsible for a compound's metabolism, a process known as reaction phenotyping. researchgate.netnih.gov This understanding is critical for predicting potential drug-drug interactions and interindividual variability in drug clearance. nih.govresearchgate.net
For compounds featuring a piperidine ring and a methoxy (B1213986) group, several metabolic pathways are common. The primary routes of metabolism for this compound and its analogues are anticipated to be N-dealkylation, piperidine ring oxidation (hydroxylation), and O-demethylation of the methoxy group. nih.govnih.govmdpi.com
Studies on compounds with similar 4-substituted piperidine moieties indicate that CYP3A4 is often the major enzyme responsible for their metabolism. nih.gov CYP2D6 can also play a significant role, particularly for compounds containing a basic nitrogen atom, a feature present in the piperidine ring. nih.gov The contribution of other isoforms such as CYP2C9, CYP2C19, and CYP1A2 is also possible and is determined through comprehensive in vitro screening. researchgate.net
The two main sites of metabolic liability, or "soft spots," on the this compound scaffold are the methoxy group and the piperidine ring.
O-Demethylation: The methoxy group on the pyridine ring is susceptible to oxidative O-demethylation, a common metabolic reaction catalyzed by CYP enzymes, particularly CYP2D6 and CYP3A4. This reaction forms a phenol (B47542) metabolite, which can then undergo further phase II conjugation reactions. psu.edu
Piperidine Oxidation: The aliphatic piperidine ring is prone to oxidation at various positions, typically leading to the formation of hydroxylated metabolites. This process is often mediated by CYP3A4 and CYP2D6. nih.govpressbooks.pub
The relative contribution of different CYP enzymes to the metabolism of a hypothetical parent compound is illustrated in the table below. Such data is typically generated by incubating the compound with a panel of recombinant human CYP enzymes and measuring the rate of parent compound depletion.
Table 1: Illustrative Contribution of Major CYP Isoforms to the Metabolism of this compound This table is based on typical metabolic pathways for analogous structures and does not represent experimentally verified data for this specific compound.
| CYP Isoform | Predicted Metabolic Contribution (%) | Primary Metabolic Reaction(s) |
|---|---|---|
| CYP3A4 | 45-60% | Piperidine Ring Oxidation, N-dealkylation |
| CYP2D6 | 25-40% | O-Demethylation, Piperidine Ring Oxidation |
| CYP2C9 | <10% | Minor Contributions |
| CYP2C19 | <5% | Minor Contributions |
| Other CYPs | <5% | Minor Contributions |
Strategies for Improving Metabolic Stability
A primary goal in drug discovery is to optimize the metabolic stability of lead compounds to ensure desirable pharmacokinetic properties. psu.edu For this compound and its analogues, strategies focus on modifying the metabolic soft spots identified in Section 6.3. nih.govnih.gov The objective is to reduce the rate of metabolism by CYP enzymes without negatively impacting the compound's desired biological activity. nih.gov
Common strategies include:
Blocking Sites of Metabolism with Fluorine: The introduction of fluorine atoms at or near a metabolically labile site is a widely used technique. cambridgemedchemconsulting.comchemrxiv.org The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated oxidation. cambridgemedchemconsulting.com For instance, fluorination of the piperidine ring can effectively block hydroxylation at that position. semanticscholar.org
Deuteration: Replacing hydrogen atoms with their heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage by CYP enzymes. This is known as the kinetic isotope effect. This strategy is most effective when hydrogen atom abstraction is the rate-limiting step in the metabolic reaction. nih.gov
Bioisosteric Replacement: This involves substituting a metabolically labile group with a different, more stable group that retains similar physicochemical properties and biological activity. cambridgemedchemconsulting.comchem-space.com
Methoxy Group Replacement: The metabolically labile methoxy group can be replaced with more stable alternatives like a trifluoromethoxy (-OCF₃) or a difluoroethyl (-CH₂CHF₂) group. nih.govresearchgate.net These groups can mimic the methoxy group's electronics and sterics while being significantly more resistant to oxidative metabolism. nih.govresearchgate.net
Piperidine Ring Modification: Replacing the piperidine with a different saturated heterocycle, such as a morpholine, can sometimes block metabolism while improving other properties like solubility. pressbooks.pub Another strategy involves introducing gem-dimethyl groups on the piperidine ring adjacent to the likely site of oxidation to provide steric hindrance, which blocks the enzyme's access to the metabolic soft spot. pressbooks.pub
Modulating Electronics: Making aromatic rings more electron-deficient can decrease their susceptibility to oxidative metabolism. nih.gov For the pyridine ring in the parent compound, this could involve replacing it with other nitrogen-containing heterocycles like a pyrimidine (B1678525), which tends to be more resistant to CYP-mediated oxidation. nih.gov
The effectiveness of these strategies is evaluated by comparing the in vitro metabolic stability of the modified analogues with the parent compound. Stability is often measured as the half-life (t½) or intrinsic clearance (CLint) in human liver microsomes.
Table 2: Example Strategies and Their Impact on Metabolic Stability of Analogues This table presents hypothetical data to illustrate the potential effects of the described strategies.
| Compound | Modification Strategy | Microsomal Half-Life (t½, min) |
|---|---|---|
| Parent Compound | This compound | 15 |
| Analogue A | Fluorination of piperidine ring (at C4) | 45 |
| Analogue B | Replacement of methoxy with trifluoromethoxy | 60 |
| Analogue C | Deuteration of methoxy group | 25 |
| Analogue D | Combined piperidine fluorination and trifluoromethoxy replacement | >120 |
These structural modifications can lead to significant improvements in metabolic stability, providing compounds with more favorable pharmacokinetic profiles for further development. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes
The development of efficient and innovative synthetic methodologies is paramount for the exploration of chemical space around the 5-methoxy-2-(piperidin-4-yl)pyridine core. Future research will likely focus on moving beyond traditional multi-step sequences to more streamlined and sustainable approaches.
Key areas for exploration include:
Catalytic Hydrogenation of Pyridine (B92270) Precursors: Modern advancements in catalysis offer opportunities for the efficient and stereoselective reduction of corresponding pyridine precursors. The use of novel catalysts, such as iridium or rhodium complexes, could enable the asymmetric hydrogenation of pyridinium (B92312) salts or activated pyridines, providing access to specific stereoisomers of the piperidine (B6355638) ring which are often crucial for biological activity. nih.govnih.gov Chemo-enzymatic strategies, combining chemical synthesis with biocatalysis, also present a promising route for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. rsc.org
One-Pot and Cascade Reactions: Designing one-pot syntheses or cascade reactions can significantly improve efficiency by reducing the number of isolation and purification steps. A potential approach could involve a sequential Suzuki-Miyaura coupling followed by hydrogenation in a single reaction vessel. nih.gov Another innovative strategy is the Ring Opening and Closing Cascade (ROCC) mechanism, which has been successfully applied to the synthesis of 2,5-di-substituted pyridines and could be adapted for this scaffold. nih.gov
Flow Chemistry: Continuous flow reactions offer advantages in terms of safety, scalability, and reaction control. The synthesis of α-substituted piperidines has been demonstrated using flow chemistry, suggesting its applicability for the large-scale and efficient production of this compound and its analogs. aacrjournals.org
A summary of potential novel synthetic strategies is presented in Table 1.
Table 1: Potential Novel Synthetic Routes for this compound| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalytic Hydrogenation | Use of chiral metal catalysts (e.g., Iridium, Rhodium) to stereoselectively reduce a pyridine precursor. | Access to specific enantiomers, which can have different biological activities. |
| Chemo-enzymatic Dearomatization | A hybrid approach using both chemical and biological catalysts to achieve asymmetric synthesis. | High stereoselectivity under mild reaction conditions. |
| Ring Opening and Closing Cascade (ROCC) | A cascade reaction mechanism to construct the substituted pyridine ring system. | Increased molecular complexity from simple starting materials in a single operation. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Improved safety, scalability, and reaction control. |
Advanced SAR Studies and Targeted Analog Design
While initial structure-activity relationship (SAR) studies on related scaffolds have provided valuable insights, a more focused and advanced exploration of the this compound core is necessary. Future research in this area should aim to systematically probe the contributions of each part of the molecule to its biological activity.
Key directions for advanced SAR studies include:
Systematic Modification of the Pyridine and Piperidine Rings: Analogs with substitutions at various positions on both the pyridine and piperidine rings should be synthesized and evaluated. This will help to understand the electronic and steric requirements for optimal target engagement. For instance, studies on related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds have shown that the pyridine core is important for activity. nih.gov
Exploration of Bioisosteric Replacements: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving biological activity. For example, the methoxy (B1213986) group could be replaced with other small electron-donating groups, and the piperidine ring could be substituted with other saturated heterocycles.
Conformationally Restricted Analogs: Introducing conformational constraints, for example by creating bicyclic structures, can lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity.
Based on these advanced SAR studies, targeted analog design can be pursued to optimize the compound for specific therapeutic targets. For example, if the target is a kinase, analogs can be designed to interact with specific residues in the ATP-binding pocket.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its analogs, the integration of multi-omics data is a powerful future direction. This approach moves beyond single-target interactions to provide a systems-level view of the compound's impact on cellular processes. thermofisher.com
Potential applications of multi-omics in this context include:
Target Identification and Validation: By analyzing changes in the transcriptome, proteome, and metabolome of cells treated with the compound, novel biological targets can be identified and validated. For instance, mass spectrometry-based proteomics can be used to profile the targets of small molecule inhibitors. nih.govrsc.org
Mechanism of Action Elucidation: Multi-omics data can reveal the downstream signaling pathways affected by the compound, providing a detailed picture of its mechanism of action. This is particularly relevant for compounds targeting complex signaling hubs like G-protein coupled receptors (GPCRs) or kinases. nih.govaacrjournals.org
Biomarker Discovery: Integrated analysis of multi-omics data from preclinical models and patient samples can lead to the discovery of biomarkers that predict a response to treatment with the compound. nih.gov
A summary of how different omics data can contribute to the biological profiling of the compound is presented in Table 2.
Table 2: Application of Multi-Omics Data for Biological Profiling| Omics Approach | Molecular Read-out | Potential Insights |
|---|---|---|
| Genomics | DNA | Identify genetic variants influencing drug response. |
| Transcriptomics | RNA | Determine changes in gene expression and affected pathways. |
| Proteomics | Proteins | Identify direct protein targets and changes in protein abundance and post-translational modifications. |
| Metabolomics | Metabolites | Reveal alterations in metabolic pathways and cellular energy status. |
Development of Novel Assays for Specific Biological Mechanisms
As the biological targets and mechanisms of action of this compound are elucidated, the development of novel and specific assays will be crucial for high-throughput screening (HTS) and lead optimization. bmglabtech.com
Future research should focus on:
Cell-Based Functional Assays: Moving beyond simple binding assays, the development of functional cell-based assays that measure a downstream cellular event will provide more physiologically relevant data. For example, if the compound targets a GPCR, assays could be developed to measure second messenger levels or receptor internalization. grantome.com
High-Content Screening (HCS) Assays: HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This can provide a detailed phenotypic fingerprint of the compound's activity.
Target Engagement Assays: Developing assays to confirm that the compound is binding to its intended target in a cellular context is essential. Techniques such as the cellular thermal shift assay (CETSA) can be adapted for this purpose.
Assays for Specific Enzyme Targets: If the compound is found to inhibit a specific enzyme, such as Lysine-Specific Demethylase 1 (LSD1), which has been a target for related structures, fluorometric or other high-throughput assay kits can be utilized and further optimized for screening campaigns. bio-techne.comnih.govciteab.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Key applications of AI/ML in this context include:
Predictive Modeling of ADMET Properties: ML models can be trained on large datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.govsimulations-plus.comiapchem.orgiapchem.orgresearchgate.net This allows for the early-stage filtering of molecules with undesirable properties, saving time and resources.
De Novo Design of Novel Analogs: Generative AI models can design novel molecules from scratch with desired properties. wiley.com These models can be conditioned on known active compounds and desired property profiles to generate new chemical entities with a high probability of being active and possessing favorable drug-like properties.
Lead Optimization: AI-driven platforms can accelerate the lead optimization process by suggesting modifications to a lead compound that are likely to improve its potency, selectivity, and ADMET profile. frontiersin.orgdoaj.orgijpsjournal.compreprints.org
Polypharmacology Prediction: For compounds that may interact with multiple targets, such as kinase inhibitors, multi-task ML models can predict the activity profile across a panel of targets, helping to anticipate both on-target and off-target effects. nih.gov
The integration of these computational approaches with experimental validation will create a powerful iterative cycle for the design and optimization of novel therapeutics based on the this compound scaffold.
Compound List
Q & A
How can researchers optimize the synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine to improve yield and purity?
Basic Research Question
Synthetic optimization requires systematic variation of reaction parameters. Key steps include:
- Solvent Selection : Use polar aprotic solvents like dichloromethane (DCM) for improved solubility and reaction efficiency .
- Base Choice : Sodium hydroxide (NaOH) can facilitate deprotonation or nucleophilic substitution, as seen in analogous piperidine-pyridine syntheses .
- Purification : Employ column chromatography or recrystallization to isolate the compound with >99% purity, as demonstrated in related pyridine derivatives .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .
What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Basic Research Question
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperidine-pyridine linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., theoretical vs. observed m/z).
- X-ray Crystallography : For definitive structural confirmation, if single crystals are obtainable (as applied to structurally similar compounds) .
- FTIR Spectroscopy : Identify functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹) .
How should researchers address contradictions in reported toxicity data for this compound and its analogs?
Advanced Research Question
Resolve discrepancies through:
- Comparative Toxicity Assays : Conduct in vitro studies (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) on the compound and analogs, noting variations in substituent effects .
- Dose-Response Analysis : Establish LD₅₀ values in rodent models, as acute toxicity data for similar piperidine-pyridines is often incomplete .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites, which may explain inconsistencies in prior studies .
What strategies are effective in studying the receptor binding mechanisms of this compound, given its structural similarity to known ligands?
Advanced Research Question
Leverage computational and experimental tools:
- Molecular Docking : Compare binding poses with structurally related ligands (e.g., 4-Methoxy-3,5-dimethyl-2-pyridinemethanol) using software like AutoDock .
- Radioligand Binding Assays : Quantify affinity for target receptors (e.g., serotonin or dopamine receptors) via competitive displacement studies .
- Pharmacophore Modeling : Identify critical functional groups (e.g., methoxy and piperidine moieties) responsible for receptor interaction .
What are the critical storage conditions for this compound to prevent degradation during long-term research use?
Basic Research Question
Stability is ensured by:
- Temperature Control : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
- Moisture Avoidance : Use desiccants (e.g., silica gel) in storage environments, as hygroscopic degradation is common in piperidine derivatives .
- Inert Atmosphere : Argon or nitrogen purging minimizes oxidative decomposition .
How can computational chemistry tools be applied to predict the reactivity of this compound in novel reaction environments?
Advanced Research Question
Computational methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents) .
- Transition State Analysis : Identify energy barriers for proposed reactions (e.g., methoxy group substitution) .
What solvent systems are compatible with this compound for experimental applications?
Basic Research Question
Solubility and stability guide solvent selection:
- Polar Solvents : Methanol, ethanol, or DMSO for dissolution in biological assays .
- Aprotic Solvents : DCM or acetonitrile for synthetic reactions requiring anhydrous conditions .
- Aqueous Buffers : Limited solubility; use surfactants (e.g., Tween-80) for in vitro studies .
What experimental approaches are suitable for investigating the metabolic stability of this compound in biological systems?
Advanced Research Question
Assess metabolic pathways via:
- Liver Microsome Assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and quantify parent compound depletion via LC-MS .
- Reactive Metabolite Trapping : Use glutathione (GSH) to capture electrophilic intermediates indicative of hepatotoxicity .
- Pharmacokinetic Modeling : Estimate half-life (t₁/₂) and clearance rates in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
